molecular formula C15H15N3O4S B2584961 (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946256-89-9

(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No. B2584961
CAS RN: 946256-89-9
M. Wt: 333.36
InChI Key: FPKOFLCVPUJKFI-FOCLMDBBSA-N
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Description

“(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide” is a compound with the molecular formula C18H18N2O5S2 . It is a derivative of benzo[d]thiazol-2(3H)-one, which is a template for various compounds with antimicrobial activity .


Synthesis Analysis

The synthesis of such compounds generally involves the chemistry of preparation of thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms . The thiazole ring is part of the vitamin B (thiamine) structure .


Chemical Reactions Analysis

Thiazoles, including this compound, show similar chemical and physical properties to pyridine and pyrimidine . Some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 406.47. More detailed physical and chemical properties are not available in the retrieved literature.

Scientific Research Applications

Synthesis and Characterization

  • Compounds with benzothiazole and isoxazole motifs have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in forming novel heterocyclic structures. These compounds are characterized using techniques like NMR, IR, and Mass Spectrometry, indicating their potential for further chemical modification and exploration in scientific research (Abu‐Hashem et al., 2020).

Biological Activities

  • Studies have shown that derivatives of benzothiazole and isoxazole exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests their potential use in developing new antibacterial agents (Palkar et al., 2017).
  • The anti-inflammatory and analgesic properties of certain benzothiazole and isoxazole derivatives have been explored, with compounds showing significant COX-2 inhibitory activity, suggesting their application in creating new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activity

  • Some benzothiazole and isoxazole derivatives exhibit weak to moderate antibacterial and antifungal activities, highlighting their potential as starting points for developing new antimicrobial agents (Alhameed et al., 2019).

Potential in Cancer Research

  • The exploration of benzothiazole and isoxazole compounds in cancer research has shown some derivatives to possess cytotoxic activities against various cancer cell lines, suggesting their potential application in anticancer drug development (Deady et al., 2003).

Future Directions

The thiazole nucleus is part of more than 18 FDA-approved drugs as well as in numerous experimental drugs . Therefore, compounds containing a thiazole ring, such as this one, could be further evaluated for their potential therapeutic applications. This could involve more detailed studies on their synthesis, biological activities, and safety profiles .

properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-8-5-12(22-17-8)14(19)16-15-18(2)9-6-10(20-3)11(21-4)7-13(9)23-15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKOFLCVPUJKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

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